4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide 4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide
Brand Name: Vulcanchem
CAS No.: 496036-03-4
VCID: VC4964605
InChI: InChI=1S/C21H27NO3/c1-15(2)25-19-10-8-18(9-11-19)22-21(23)6-5-13-24-20-12-7-16(3)14-17(20)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,22,23)
SMILES: CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)OC(C)C)C
Molecular Formula: C21H27NO3
Molecular Weight: 341.451

4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide

CAS No.: 496036-03-4

Cat. No.: VC4964605

Molecular Formula: C21H27NO3

Molecular Weight: 341.451

* For research use only. Not for human or veterinary use.

4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide - 496036-03-4

Specification

CAS No. 496036-03-4
Molecular Formula C21H27NO3
Molecular Weight 341.451
IUPAC Name 4-(2,4-dimethylphenoxy)-N-(4-propan-2-yloxyphenyl)butanamide
Standard InChI InChI=1S/C21H27NO3/c1-15(2)25-19-10-8-18(9-11-19)22-21(23)6-5-13-24-20-12-7-16(3)14-17(20)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,22,23)
Standard InChI Key VVEGLZHMECENTB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)OC(C)C)C

Introduction

Synthesis

The synthesis of 4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide involves multi-step organic reactions, typically starting from commercially available precursors.

General Synthetic Route

  • Preparation of the Phenoxy Intermediate:

    • React 2,4-dimethylphenol with a suitable halogenated butane derivative (e.g., 1-bromobutane) under basic conditions to form the phenoxybutane intermediate.

  • Formation of the Amide Linkage:

    • Couple the phenoxybutane intermediate with an isopropoxy-substituted aniline derivative using an amide coupling reagent like carbodiimide (e.g., DCC or EDC) in the presence of a catalyst (e.g., DMAP).

  • Purification:

    • The crude product is purified using recrystallization or column chromatography.

Pharmaceutical Relevance

The structural features of this compound suggest potential bioactivity:

  • Amide Linkage: Common in drug molecules due to stability and bioavailability.

  • Phenoxy and Isopropoxy Groups: Known to enhance lipophilicity, aiding in membrane permeability.

Such compounds may serve as leads in drug discovery programs targeting enzymes or receptors due to their ability to form hydrogen bonds and hydrophobic interactions.

Material Science

The aromatic and aliphatic balance in this compound may make it useful in designing specialty polymers or coatings with specific solubility or thermal properties.

Research Findings and Insights

While no direct studies on this exact compound were found in the provided sources, related compounds with similar structural motifs have been explored extensively:

  • Phenoxy derivatives have shown activity as enzyme inhibitors or antioxidants .

  • Amides with bulky side groups are often investigated for their role in anti-inflammatory or anticancer therapies .

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